1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-
Overview
Description
1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)- is a useful research compound. Its molecular formula is C28H24ClF3N2O3 and its molecular weight is 528.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclohexanedione, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
Research on compounds similar to the specified chemical often focuses on synthetic methodologies. For instance, studies on hydantoins and thiohydantoins derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid explore reactions with isocyanates to prepare N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, which are then cyclized to form hydantoins and thiohydantoins (Macháček, Jansa, Bertolasi, & Wsól, 2006). Such research underscores the synthetic versatility and potential of tetrahydroisoquinoline derivatives in creating diverse chemical entities.
Pharmaceutical Research
Compounds with structural similarities to the specified molecule are often investigated for their pharmaceutical properties. For example, the synthesis and antimicrobial screening of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives highlight the potential of such compounds in developing new antimicrobial agents (Goswami, Vyas, Damor, Parmar, & Parajapati, 2022). This suggests the compound could have applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Material Sciences
Research on related compounds also extends into material sciences, where their properties are utilized in developing new materials with specific functionalities. For instance, the study on photoluminescence and electroluminescence of organic iridium(III) complexes with pyridine-substituted β-diketone ligands indicates potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Su & Zheng, 2018). Such research suggests that the compound of interest might be useful in the synthesis of materials for electronic or photonic applications.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClF3N2O3/c1-37-18-8-6-16(7-9-18)20-13-22(35)24(25-19-5-3-2-4-15(19)10-11-33-25)27(36)23(20)26-21(29)12-17(14-34-26)28(30,31)32/h2-9,12,14,20,23-25,33H,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUBRKJSKNTGGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2C3=C(C=C(C=N3)C(F)(F)F)Cl)C4C5=CC=CC=C5CCN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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